Boc-Nva-OH

Catalog No.
S755301
CAS No.
53308-95-5
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Nva-OH

CAS Number

53308-95-5

Product Name

Boc-Nva-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

INWOAUUPYIXDHN-ZETCQYMHSA-N

SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Peptide Building Block:

  • Boc-Nva-OH functions as a protected amino acid building block. The "Boc" group (tert-butyloxycarbonyl) safeguards the amino group (N-terminus) of the molecule during peptide chain assembly. This protection ensures the formation of the desired peptide sequence [].
  • Nva (Norvaline) refers to the amino acid L-norvaline. The presence of L-norvaline introduces a four-carbon aliphatic side chain into the peptide structure. Researchers can strategically incorporate Boc-Nva-OH to introduce specific functionalities or alter the peptide's conformation [].

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-Nva-OH is particularly valuable in Solid-Phase Peptide Synthesis (SPPS), a widely used technique for creating peptides in a laboratory setting.
  • During SPPS, the C-terminus of the growing peptide chain remains attached to a solid support while amino acid building blocks, like Boc-Nva-OH, are incorporated one by one in a specific order. The "Boc" protecting group allows for the controlled addition of each amino acid while preventing unwanted side reactions [].

Research on Peptide Properties:

  • Scientists utilize Boc-Nva-OH to synthesize peptides with specific functionalities for research purposes. The incorporation of Nva can influence the peptide's properties, such as binding affinity to target molecules, stability, and overall conformation. By studying these modified peptides, researchers gain insights into protein-protein interactions and develop potential drug candidates [].

Boc-Nva-OH, also known as N-alpha-t-Butyloxycarbonyl-L-norvaline, is a synthetically derived amino acid building block commonly used in peptide synthesis []. It consists of an L-norvaline (Nva) amino acid with a protecting group, Boc (tert-Butyloxycarbonyl), attached to its N-terminus []. This protecting group helps control the reactivity of the amino group during peptide chain assembly [].

The significance of Boc-Nva-OH lies in its ability to incorporate the uncommon amino acid L-norvaline into peptides. L-norvaline possesses a branched side chain, which can introduce unique structural features and potentially alter the biological properties of the resulting peptide [].


Molecular Structure Analysis

Boc-Nva-OH has the following molecular structure:

Key features of the structure include:

  • A central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) at the other.
  • An L-norvaline side chain attached to the alpha carbon (the carbon next to the amino group). This side chain consists of a four-carbon chain with a methyl group (CH3) on the second carbon.
  • A Boc protecting group (C(CH3)3OCO-) attached to the N-terminus of the amino group. This bulky group prevents the amino group from participating in unwanted reactions during peptide synthesis [].

Chemical Reactions Analysis

Synthesis

Deprotection

A crucial reaction in peptide synthesis is the removal of the Boc protecting group to reveal a free amino group for peptide bond formation. This deprotection is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) [].

Peptide bond formation

The deprotected Boc-Nva-OH can react with another amino acid or peptide fragment to form a peptide bond. This reaction requires an activating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the bond formation between the carboxylic acid group of Boc-Nva-OH and the free amino group of the other component [].

Boc-Nva-OH + H-X-AA – (deprotection) → H-Nva-X-AA

(H-X-AA represents another amino acid or peptide fragment)

Boc-Nva-OH + H-X-AA + DCC → H-Nva-X-AA + Dicyclohexylurea


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of Boc-Nva-OH might not be readily available due to its use as a building block rather than an end product. However, based on its structure, it is expected to be a white crystalline solid soluble in organic solvents like dichloromethane and dimethylformamide but poorly soluble in water [].

  • Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, resulting in the formation of the free amine.
  • Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base.
  • Deprotection Reactions: The Boc group can be selectively removed to yield the free amino acid, allowing further functionalization or incorporation into larger peptide structures.

Boc-Nva-OH is primarily utilized in scientific research and has significant biological implications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides, which are crucial for studying protein structure and function.
  • Therapeutic Development: The compound is used in developing peptide-based inhibitors and probes that investigate enzyme activity and protein interactions, which are essential in drug discovery .
  • Research

The synthesis of Boc-Nva-OH typically involves protecting the amino group of norvaline. The standard method includes:

  • Protection of Norvaline: Norvaline is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction yields Boc-Nva-OH while protecting the amino group from unwanted reactions during subsequent steps .
  • Purification: After synthesis, Boc-Nva-OH can be purified through recrystallization or chromatography to achieve high purity suitable for research applications.

Boc-Nva-OH finds extensive use across various fields:

  • Chemical Research: It is a key reagent in peptide synthesis, facilitating studies on protein interactions and structure-function relationships.
  • Pharmaceutical Industry: The compound is instrumental in developing therapeutic peptides and peptidomimetics, which are vital for treating various diseases .
  • Industrial

Studies involving Boc-Nva-OH often focus on its interactions within peptide chains or with biological targets. For example:

  • Enzyme Inhibition: Researchers have utilized Boc-Nva-OH derivatives to create inhibitors that target specific enzymes, aiding in understanding metabolic pathways and potential therapeutic interventions .
  • Protein Folding Studies: By incorporating Boc-Nva-OH into peptide sequences, scientists can investigate how different residues affect protein folding and stability under various conditions .

Boc-Nva-OH shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameDescriptionUnique Features
Boc-D-AlanineA derivative of alanine used in peptide synthesis.Simpler structure compared to norvaline.
Boc-D-PhenylalanineA derivative of phenylalanine utilized in synthesizing complex peptides.Contains an aromatic ring, affecting hydrophobicity.
Boc-D-ValineA derivative of valine commonly used in peptide synthesis.Valine's branched structure influences peptide conformation.
Boc-D-Azido-NvaA derivative featuring an azido group for "click chemistry."Enables bioorthogonal reactions not available with Boc-Nva-OH.

Uniqueness: The incorporation of norvaline into peptides synthesized from Boc-Nva-OH imparts distinct properties compared to those containing other amino acids. Norvaline's unique side chain affects the structural and functional characteristics of resulting peptides, making it valuable for specific biochemical applications .

Molecular Structure and Formula

tert-Butoxycarbonyl-norvaline hydroxide, commonly known as Boc-Nva-OH, possesses the molecular formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol [1] [2] [3]. The compound represents a protected derivative of norvaline, where the amino group is masked with a tert-butoxycarbonyl protecting group [1]. The structural framework consists of a pentanoic acid backbone with an amino group at the alpha position, protected by the bulky tert-butoxycarbonyl moiety [4] [5].

The Chemical Abstracts Service registry number for Boc-Nva-OH is 53308-95-5, with the MDL number MFCD00037268 [1] [2]. The compound's structure features a linear five-carbon chain terminated by a carboxylic acid group, with the protected amino functionality positioned at the second carbon atom [4] [5]. The tert-butoxycarbonyl group provides steric hindrance and chemical protection to the amino functionality during synthetic procedures [6] [7].

PropertyValue
Molecular FormulaC₁₀H₁₉NO₄ [1]
Molecular Weight217.26 g/mol [1]
CAS Number53308-95-5 [1]
MDL NumberMFCD00037268 [1]

Physical Properties

Melting Point and Solubility

Boc-Nva-OH exhibits a melting point range of 43-47°C, indicating relatively low thermal stability compared to many organic compounds [1]. The compound demonstrates a predicted boiling point of 357.82°C, though this represents an estimated value rather than experimentally determined data [1]. The density of the compound is calculated to be approximately 1.1518 g/cm³ [1].

Regarding solubility characteristics, Boc-Nva-OH shows solubility in dimethyl sulfoxide and organic solvents commonly used in peptide synthesis [8]. The compound's solubility profile is influenced by both the hydrophobic tert-butyl group and the polar carboxylic acid functionality [8]. The refractive index is estimated at 1.4500, providing insight into the compound's optical density properties [1].

Physical PropertyValueReference
Melting Point43-47°C [1]
Boiling Point (estimated)357.82°C [1]
Density (estimated)1.1518 g/cm³ [1]
Refractive Index (estimated)1.4500 [1]

Specific Rotation and Chirality

The optical activity of Boc-Nva-OH varies depending on the stereochemical configuration present [9] [10]. For the L-isomer configuration, the specific rotation has been reported as -14.0 to -17.0 degrees when measured at 20°C using the sodium D-line, with a concentration of 1 g/100 mL in methanol [9]. This levorotatory behavior indicates that the L-form rotates plane-polarized light in a counterclockwise direction [10] [11].

The measurement of specific rotation follows the standard formula where the observed rotation is normalized for path length and concentration [10] [11]. The chirality of Boc-Nva-OH arises from the presence of an asymmetric carbon atom at the alpha position, which creates two possible enantiomeric forms [4] [5]. The magnitude of optical rotation provides valuable information for determining enantiomeric purity and confirming stereochemical identity [10] [11].

StereoisomerSpecific RotationConditions
L-Isomer-14.0 to -17.0°[α]₂₀/D (c=1, MeOH) [9]

Stereochemistry and Isomers

L-Isomer Characteristics

The L-isomer of Boc-Nva-OH corresponds to the (S)-configuration at the alpha carbon, following the Cahn-Ingold-Prelog priority rules [15] [5]. This enantiomer exhibits levorotatory optical activity with a specific rotation of -14.0 to -17.0 degrees under standard measurement conditions [9]. The L-form represents the naturally occurring stereochemical configuration found in biological systems, although norvaline itself is not a proteinogenic amino acid [4] [16].

The L-isomer demonstrates specific binding characteristics with certain enzymes and biological targets due to its stereochemical arrangement [16]. The melting point for highly pure L-Boc-norvaline ranges from 64.0 to 69.0°C, indicating enhanced thermal stability compared to racemic mixtures [9]. High-performance liquid chromatography analysis typically shows minimum purity levels of 96.0 area percent for pharmaceutical-grade L-isomer preparations [9].

D-Isomer Characteristics

The D-isomer of Boc-Nva-OH possesses the (R)-configuration at the alpha carbon and exhibits dextrorotatory optical activity [8] . The CAS number for the D-isomer is 57521-85-4, distinguishing it from the L-form [8]. The D-configuration provides resistance to enzymatic degradation in biological systems, making it valuable for designing stable peptide analogs .

The molecular weight remains identical at 217.27 g/mol for both enantiomers, while the optical rotation shows equal magnitude but opposite sign compared to the L-isomer [8]. The D-isomer maintains solubility in dimethyl sulfoxide and requires similar storage conditions at -20°C for optimal stability [8]. The stereochemical arrangement of the D-form influences peptide conformation when incorporated into larger molecular structures .

IsomerConfigurationCAS NumberOptical Rotation
L-Isomer(S)53308-95-5 [1]-14.0 to -17.0° [9]
D-Isomer(R)57521-85-4 [8]Dextrorotatory

Stereochemical Purity Considerations

Stereochemical purity assessment for Boc-Nva-OH requires sophisticated analytical techniques to distinguish between enantiomers [9]. High-performance liquid chromatography with chiral stationary phases provides the most reliable method for determining enantiomeric excess [9]. Commercial preparations typically specify minimum purity levels of 98.0% by titrimetric analysis for the protected amino acid [9].

The presence of opposite enantiomers can significantly impact the biological activity and synthetic utility of the compound . Enantiomeric impurities may arise during synthesis or storage under suboptimal conditions [9]. Quality control procedures must include both chemical purity assessment and stereochemical analysis to ensure consistent performance in peptide synthesis applications [9].

Specific rotation measurements serve as a rapid screening method for gross stereochemical contamination, though high-resolution analytical techniques are required for precise quantification [9] [10]. The maintenance of stereochemical integrity throughout storage and handling procedures requires careful attention to temperature control and protection from racemization conditions [9].

Spectroscopic Properties

NMR Spectroscopic Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for Boc-Nva-OH characterization [18] [19]. Proton NMR spectra typically show characteristic signals for the tert-butyl group appearing as a singlet around 1.50 ppm, representing the nine equivalent methyl protons [18]. The alpha proton appears as a multiplet in the region of 4.2-4.8 ppm, with coupling patterns dependent on the stereochemical environment [18].

Carbon-13 NMR spectroscopy reveals distinct signals for the carbonyl carbons of both the carboxylic acid and carbamate functionalities [18] [19]. The tert-butyl carbons produce characteristic peaks around 28.4 ppm for the methyl groups and approximately 80.6 ppm for the quaternary carbon [18]. The carboxylic acid carbonyl typically appears around 170-175 ppm, while the carbamate carbonyl resonates near 155 ppm [18].

The alkyl chain carbons of the norvaline backbone show distinct chemical shifts in the 20-40 ppm region, with specific values dependent on the substitution pattern and electronic environment [18] [19]. High-resolution NMR techniques provide definitive structural confirmation and can detect minor impurities or degradation products [19].

IR Spectroscopy Characteristics

Infrared spectroscopy of Boc-Nva-OH reveals characteristic absorption bands that confirm functional group presence and molecular structure [20] [21]. The carboxylic acid functionality produces a broad absorption band in the 3200-3600 cm⁻¹ region due to hydroxyl stretching vibrations [20]. The carbamate nitrogen-hydrogen bond generates absorption around 3300-3500 cm⁻¹, appearing as a medium-intensity band [21].

Carbonyl stretching vibrations appear as strong absorptions in the 1600-1750 cm⁻¹ region, with the carboxylic acid carbonyl typically observed around 1700-1720 cm⁻¹ [21]. The carbamate carbonyl produces a distinct peak near 1650-1680 cm⁻¹, allowing differentiation between the two carbonyl functionalities [21]. Alkyl carbon-hydrogen stretching vibrations appear below 3000 cm⁻¹, consistent with saturated hydrocarbon chains [21].

The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands characteristic of the specific molecular framework [20] [21]. Bending vibrations of the hydroxyl group typically appear in the 1200-1000 cm⁻¹ region, though these may overlap with other skeletal vibrations [20].

Mass Spectrometry Profile

Mass spectrometry analysis of Boc-Nva-OH provides molecular weight confirmation and fragmentation pattern information [22]. The molecular ion peak appears at m/z 217, corresponding to the molecular weight of the intact compound [1]. Under electron impact ionization conditions, characteristic fragmentation occurs through loss of the tert-butyl group, producing a significant peak at m/z 161 [22].

Further fragmentation may involve loss of carbon dioxide from the carboxylic acid group, generating peaks at lower mass-to-charge ratios [22]. The tert-butyl cation at m/z 57 represents a common fragment ion observed in compounds containing tert-butyl groups [22]. High-resolution mass spectrometry techniques can provide accurate mass measurements for elemental composition confirmation [22].

Electrospray ionization mass spectrometry produces different fragmentation patterns compared to electron impact methods, often showing protonated molecular ions at m/z 218 [22]. The choice of ionization method depends on the analytical requirements and the need for specific structural information [22]. Tandem mass spectrometry techniques can provide detailed fragmentation pathways for complete structural elucidation [22].

Spectroscopic MethodKey Characteristics
¹H NMRtert-Butyl singlet at 1.50 ppm [18]
¹³C NMRCarbonyl signals at 155 and 170 ppm [18]
IRCarbonyl stretches at 1650-1720 cm⁻¹ [21]
MSMolecular ion at m/z 217 [1]

XLogP3

1.8

Sequence

X

Wikipedia

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Dates

Modify: 2023-08-15

Explore Compound Types